3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-15-18-10-12-23(13-11-18)16-20-3-2-14-26-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBAUUXAAJKVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 953141-44-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H28N2O3S
- Molecular Weight : 408.6 g/mol
The structure includes a methoxyphenyl group and a thiophenylmethyl piperidine moiety, which are significant for its pharmacological properties.
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide may interact with various biological targets, including:
- Opioid Receptors : Preliminary studies suggest that this compound could exhibit affinity for opioid receptors, which are crucial in pain modulation and analgesic effects.
- Neurotransmitter Systems : It may influence neurotransmitter systems such as serotonin and dopamine, potentially affecting mood and anxiety levels.
Antinociceptive Activity
In vivo studies have demonstrated that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects. For instance, derivatives of piperidine have shown promising results in reducing pain responses in animal models.
Antitumor Activity
Recent investigations into related compounds have indicated moderate antitumor activity against various cancer cell lines. For example, some derivatives have been tested against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines, showing IC50 values in the micromolar range.
Case Studies and Research Findings
- Study on Pain Models : A study evaluated the analgesic properties of a related compound in mice using the hot plate test. The results indicated a significant reduction in reaction time to pain stimuli at doses of 10 mg/kg.
- Antitumor Screening : A series of piperidine derivatives were screened for cytotoxicity against cancer cell lines. Compounds similar to the one showed IC50 values ranging from 5 to 20 µM against HT-29 cells, indicating potential for further development as anticancer agents.
- Neuroprotective Effects : Research has suggested that compounds with similar structures may offer neuroprotective benefits by modulating nitric oxide pathways, which are implicated in neurotoxicity associated with various neurodegenerative diseases.
Data Table of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
- CAS Number : 954079-98-2
- Molecular Formula : C₂₁H₂₈N₂O₂S
- Molecular Weight : 372.5 g/mol
- Key Structural Features :
- A 4-methoxyphenyl group linked via a propanamide chain.
- A piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group at the 1-position of the piperidine ring.
Structural Analogues with Piperidine/Pyrrolidine Cores
Compound 12f : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide
- Structure :
- Piperidine ring linked via ethoxy to a phenylpropanamide backbone.
- Lacks thiophene substitution.
- Properties :
- Melting point: 116.8–117.8°C; Yield: 61.9%.
- NMR signals confirm piperidine and ethoxy groups.
Compound 12g : 3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide
- Structure :
- Pyrrolidine instead of piperidine.
- Ethoxy linker to phenylpropanamide.
- Properties :
- Melting point: 163.6–165.5°C; Yield: 58.1%.
- Higher melting point than 12f due to pyrrolidine’s rigidity.
Compound 34 : N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
- Structure :
- Piperidine-4-yl core with dual substitution (4-chloro-3-methoxyphenyl and propionamide).
- Chloro substituent enhances electron-withdrawing effects compared to the main compound’s methoxy group.
- Properties :
- Light brown solid; Yield: 72%.
Key Differences :
Analogues with Thiazole/Thiophene Substitutions
Compound from : N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
- Structure :
- Thiazol-2-yl group on piperidine; phenethyl substitution.
- Properties :
- Molecular weight: ~434 g/mol (higher than the main compound).
- Thiazole’s nitrogen and sulfur atoms may influence receptor binding differently than thiophene.
Comparison :
- Thiophene in the main compound is less polar than thiazole, possibly improving blood-brain barrier permeability.
4-Anilidopiperidine Derivatives (Opioid Receptor Targets)
Compounds 8–12 : 5-Substituted tetrahydronaphthalen-2-yl-methyl derivatives
- Structure :
- 4-Anilidopiperidine cores with hydrophobic tetrahydronaphthalene substitutions.
- Example: N-Phenyl-N-(piperidin-4-ylmethyl)propionamide.
- Properties :
- Designed for opioid receptor selectivity.
- Hydroxyl/amide substitutions modulate pharmacokinetics.
Key Contrast :
- The main compound’s thiophen-2-ylmethyl group introduces a distinct electronic profile compared to tetrahydronaphthalene’s fused aromatic system.
Propanamides with Ureido/Indole Moieties
(S)-9f : (S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide
- Structure :
- Indole and ureido groups; fluorophenyl-cyclohexyl substitution.
- Properties :
- Melting point: 219–221°C; IC₅₀ values for receptor binding reported.
Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
